molecular formula C11H13ClOS B14075166 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one

1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one

Cat. No.: B14075166
M. Wt: 228.74 g/mol
InChI Key: CHCONTBAWPFRDY-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of phenylpropanone, featuring a chloromethyl group and a methylthio group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one typically involves the chloromethylation of a methylthio-substituted phenylpropanone. The reaction conditions often include the use of chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its reactive functional groups.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one depends on its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The methylthio group may also contribute to its biological activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
  • 1-(2-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one
  • 1-(4-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one

Uniqueness

1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and methylthio groups on the phenyl ring. This unique arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[2-(chloromethyl)-6-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13ClOS/c1-3-9(13)11-8(7-12)5-4-6-10(11)14-2/h4-6H,3,7H2,1-2H3

InChI Key

CHCONTBAWPFRDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC=C1SC)CCl

Origin of Product

United States

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